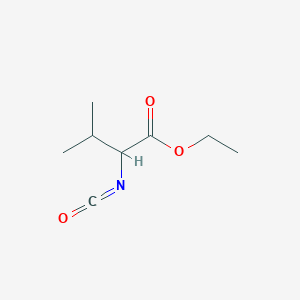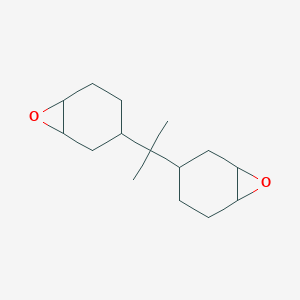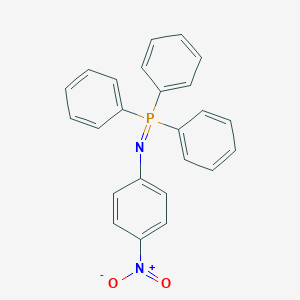![molecular formula C20H23ClN4OS B083685 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1](/img/structure/B83685.png)
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the phenothiazine family of compounds and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is not fully understood, but it is known to act as a dopamine receptor antagonist. It has been shown to bind to the D2 dopamine receptor with high affinity, blocking the effects of dopamine on the receptor. This mechanism of action is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide.
Effets Biochimiques Et Physiologiques
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, leading to a decrease in dopamine activity. This effect is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its ability to selectively block the D2 dopamine receptor, making it a valuable tool for researchers studying the effects of dopamine on the central nervous system. However, one of the limitations of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its potential for toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. One area of research is the development of new drugs based on the structure of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, which may have improved pharmacological properties. Another area of research is the study of the effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for various inflammatory diseases should be further explored.
Conclusion
In conclusion, 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively block the D2 dopamine receptor makes it a valuable tool for studying the effects of dopamine on the central nervous system. Further research is needed to fully understand the mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide involves the reaction of 3-(2-chlorophenothiazin-10-yl)propylamine with piperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide in its pure form.
Applications De Recherche Scientifique
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been used to study the effects of various drugs on the central nervous system, including the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for schizophrenia.
Propriétés
Numéro CAS |
14053-35-1 |
|---|---|
Nom du produit |
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide |
Formule moléculaire |
C20H23ClN4OS |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26) |
Clé InChI |
PURWGRLHMWOIRC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



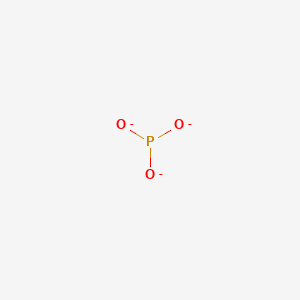
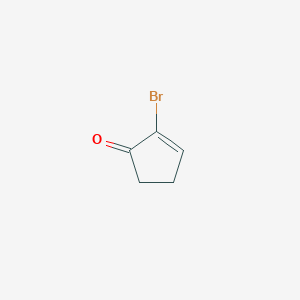

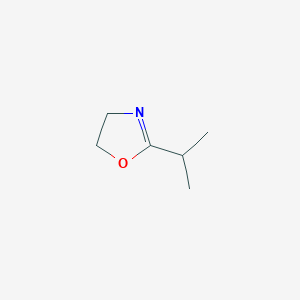

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
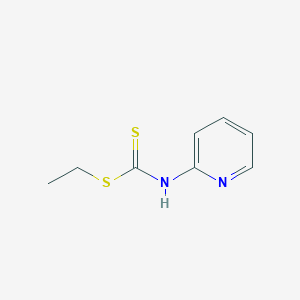
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
